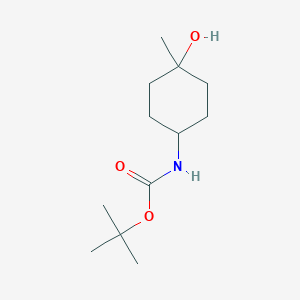
cis-4-(Boc-amino)-1-methylcyclohexanol
Vue d'ensemble
Description
cis-4-(Boc-amino)-1-methylcyclohexanol: is a chemical compound with the molecular formula C11H21NO3 . It is a derivative of cyclohexanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Protection of Amino Group: The amino group is protected using in the presence of a base such as . This step ensures that the amino group does not participate in subsequent reactions.
Hydroxyl Group Introduction: The hydroxyl group is introduced via of the methyl group using reagents like or .
Reduction: The resulting intermediate is then reduced to form using a reducing agent such as .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like or .
Reduction: The compound can undergo reduction to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halides, esters.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines , which have potential anti-inflammatory and antitumor properties .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry:
- Employed in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of cis-4-(Boc-amino)-1-methylcyclohexanol involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group allows for selective reactions at other sites of the molecule, making it a versatile compound in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- cis-4-(Boc-amino)cyclohexanol
- trans-4-(Boc-amino)cyclohexanol
- tert-butyl 4-hydroxycyclohexyl carbamate
Uniqueness:
- cis-4-(Boc-amino)-1-methylcyclohexanol is unique due to the presence of the methyl group, which can influence its steric and electronic properties compared to other similar compounds. This can result in different reactivity and selectivity in chemical reactions.
Propriétés
IUPAC Name |
tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXFTPOGGFHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169806 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-31-3 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)






![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)


